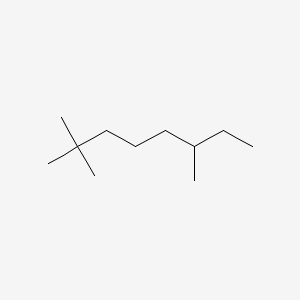
2,2,6-Trimethyloctane
Vue d'ensemble
Description
2,2,6-Trimethyloctane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Parasiticidal Applications
A study by Deepika et al. (2011) explored the acaricidal and larvicidal properties of a compound related to 2,2,6-Trimethyloctane. They found that this compound exhibited significant parasiticidal effects against various larvae, demonstrating its potential use in managing parasitic infestations.
2. Chromatographic Applications
Wenclawiak et al. (1985) investigated the use of derivatives of this compound in chromatographic separations of metal chelates, highlighting its potential in analytical chemistry for separating complex mixtures (Wenclawiak et al., 1985).
3. Radiation Physics and Medical Imaging
Chiari et al. (2014) discussed the application of a related hydrocarbon, 2,2,4-Trimethylpentane, in radiation physics and medical imaging. This demonstrates the broader scope of trimethylated hydrocarbons in technological applications relevant to health and safety (Chiari et al., 2014).
4. Catalysis in Alkylation Reactions
Liu et al. (2008) researched the catalytic use of ionic liquids for alkylation reactions involving isobutane and 2-butene, where trimethylpentane was a major product. This indicates the role of trimethylated compounds in facilitating important chemical reactions (Liu et al., 2008).
5. Combustion Properties in Synthetic Fuels
The study of combustion properties of trimethylated hydrocarbons like 2,6,10-trimethyl dodecane by Won et al. (2014) suggests the potential of this compound in synthetic fuel applications. Understanding these properties is crucial for developing efficient and cleaner burning fuels (Won et al., 2014).
6. Synthesis of Antimalarial and Antileishmanial Agents
Nakamura et al. (2013) conducted a synthesis study of compounds structurally similar to this compound, aiming at developing treatments for malaria and leishmaniasis. This showcases the medical and pharmaceutical relevance of trimethylated compounds (Nakamura et al., 2013).
7. Environmental Fate and Biodegradation
The work of Solano-Serena et al. (2004) on the biodegradation of isooctane, a compound related to this compound, provides insights into the environmental impact and degradation pathways of such hydrocarbons (Solano-Serena et al., 2004).
8. Anti-Knock Additives in Fuel
The chemical kinetic study of triptane (a related compound) as an anti-knock additive by Atef et al. (2019) implies the potential use of this compound in enhancing fuel efficiency and performance (Atef et al., 2019).
Propriétés
IUPAC Name |
2,2,6-trimethyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-6-10(2)8-7-9-11(3,4)5/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHFQKVSFKHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334819 | |
| Record name | 2,2,6-Trimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-28-8 | |
| Record name | 2,2,6-Trimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


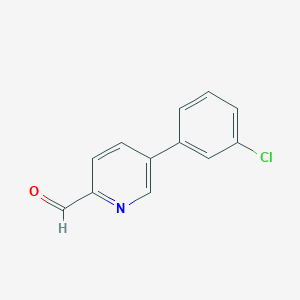
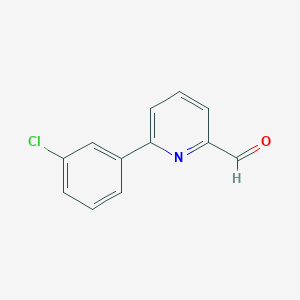
![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, diethyl ester](/img/structure/B3054733.png)
![[3-(Fluoromethyl)oxetan-3-yl]methanol](/img/structure/B3054735.png)
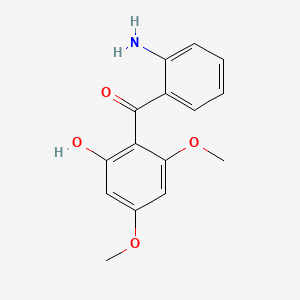
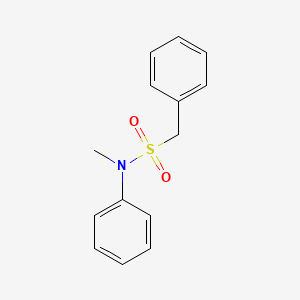
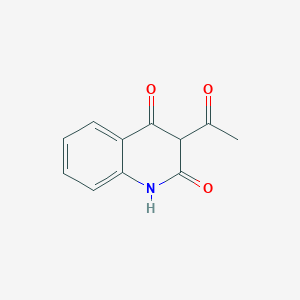
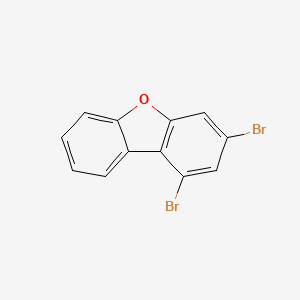

![2,6-Dibromodibenzo[b,d]furan](/img/structure/B3054747.png)
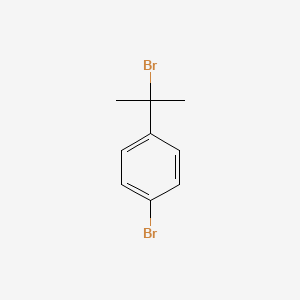
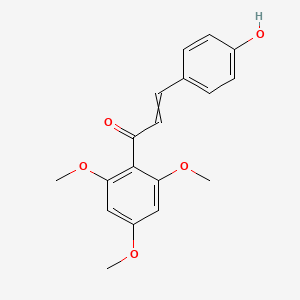
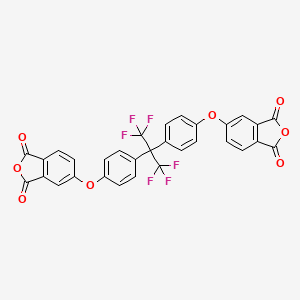
![6-(Bromomethyl)benzo[b]thiophene](/img/structure/B3054752.png)
